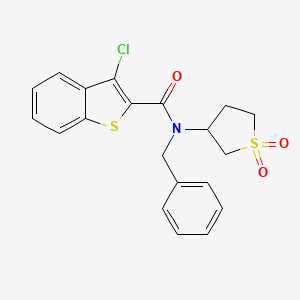

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C20H18ClNO3S2 |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H18ClNO3S2/c21-18-16-8-4-5-9-17(16)26-19(18)20(23)22(12-14-6-2-1-3-7-14)15-10-11-27(24,25)13-15/h1-9,15H,10-13H2 |

InChI Key |

PCERHGFNDISAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Method

-

Chlorination : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .

-

Amidation : The acid chloride reacts with the amine in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM.

Table 2: Amidation Yields with Varied Bases

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | 0°C → rt | 6 | 92 |

| DIPEA | DCM | rt | 4 | 88 |

Carbodiimide-Mediated Coupling

EDC·HCl or DCC with HOBt as an additive promotes direct coupling between the acid and amine in DMF or DCM. This method avoids handling corrosive acid chlorides but requires stringent moisture control.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. Purity is confirmed by:

-

HPLC : >98% purity (C18 column, acetonitrile/water mobile phase).

-

NMR : Distinct signals for benzothiophene (δ 7.8–8.2 ppm), sulfone (δ 3.1–3.5 ppm), and benzyl groups (δ 4.6–5.0 ppm).

Optimization Challenges and Solutions

Regioselectivity in Chlorination

Over-chlorination at the 4- or 5-positions is mitigated by using NCS instead of SO₂Cl₂ and maintaining low temperatures.

Sulfone Oxidation Byproducts

Excess H₂O₂ leads to sulfonic acid formation. Stoichiometric control (2.2 eq H₂O₂) and slow reagent addition reduce byproducts to <5%.

Amide Racemization

Racemization at the tetrahydrothiophene amine is minimized by coupling at 0°C and avoiding strong bases like NaOH.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous-flow reactors for chlorination and oxidation steps, improving safety and yield consistency. Typical metrics:

-

Overall Yield : 62–68% (from tetrahydrothiophene).

-

Purity : ≥99% (pharmaceutical grade).

Emerging Methodologies

Recent advances include photocatalytic C–H activation for benzothiophene synthesis and enzyme-mediated amidation to enhance stereoselectivity . These methods remain experimental but show promise for reducing reliance on harsh reagents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.

Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include ammonia (NH3), thiols (RSH), and amines (RNH2).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the benzothiophene core may interact with protein kinases, while the dioxidotetrahydrothiophenyl moiety may interact with redox-sensitive proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Variations :

- The benzothiophene core in the target compound is replaced by benzofuran in , altering electronic properties (benzofuran is less electron-rich than benzothiophene).

- The benzamide derivative lacks the fused heterocyclic system, reducing aromatic interactions.

Substituent Effects :

- Chlorine : Additional chloro groups (e.g., 3,4,6-trichloro in ) increase molecular weight and lipophilicity compared to the target’s single chloro substituent.

- Methyl/Methoxy : Methyl groups (e.g., 6-methyl in ) enhance steric bulk, while methoxy () improves solubility via polar interactions.

Benzyl Group Modifications :

- Substituted benzyl groups (e.g., 3-chloro in , 4-isopropyl in ) influence binding specificity and metabolic stability. The unsubstituted benzyl in the target may offer balanced lipophilicity.

Physicochemical Properties: Higher molecular weights (e.g., 530.91 g/mol in ) correlate with increased boiling points (e.g., 721.6°C in ). Polar substituents (e.g., sulfone in all compounds) improve water solubility compared to non-sulfonated analogs.

Research Implications:

- The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across all analogs, suggesting its critical role in solubility or target engagement.

- Structural diversity in benzyl and core substituents highlights opportunities for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties .

Notes

- Data gaps (e.g., melting points, solubility) limit direct pharmacological comparisons.

- The target compound’s properties are inferred from structural analogs due to absent experimental data in the provided evidence.

- Further studies should prioritize synthesizing the target compound and evaluating its biological activity relative to these analogs.

Biological Activity

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClNO3S2, with a molecular weight of approximately 434.0 g/mol. Its structure includes a benzothiophene core, a benzyl group, and a sulfone moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, particularly breast cancer models. The following table summarizes some key findings:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Inhibition of cell proliferation | |

| HeLa (Cervical Cancer) | Induction of apoptosis | |

| A549 (Lung Cancer) | Cytotoxic effects |

The mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been proposed:

- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to cell cycle arrest.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:

- Study on 3-formylchromones : A study published in PubMed examined various derivatives for their cytotoxic effects on tumor cells. Although not directly related, the findings provide insights into structure-activity relationships relevant to N-benzyl derivatives .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide | Chlorinated benzyl group | Anticancer activity |

| 6-methyl-N-(tetrahydrothiophen)-2-carboxamide | Tetrahydrothiophene moiety | Antimicrobial properties |

| 3-chloro-N-(4-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methylbenzothiophene-2-carboxamide | Methylbenzyl group | Antibacterial effects |

Q & A

Q. What are the critical steps and optimization parameters in synthesizing N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide?

The synthesis involves multi-step reactions, including:

- Benzothiophene core formation : Cyclization of thiophenol derivatives with aldehydes or ketones under acidic conditions.

- Chlorination : Electrophilic substitution at the 3-position using chlorine gas or , optimized at 0–5°C to minimize side reactions.

- Carboxamide coupling : Amidation via activated esters (e.g., HATU/DMAP) or mixed anhydrides, requiring inert atmospheres (N) and dry solvents (DMF or THF).

- Sulfone oxidation : Treatment of the tetrahydrothiophene moiety with /acetic acid or , monitored by TLC for complete conversion. Yield optimization requires precise control of temperature (e.g., 40–60°C for amidation) and solvent polarity adjustments to enhance crystallinity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., benzyl group integration, sulfone resonance at ~100–110 ppm).

- X-ray crystallography : Resolves conformational details, such as the half-chair conformation of the tetrahydrothiophene-dioxide ring and intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the structure .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., CHClNOS) with <2 ppm error .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition : Dose-response curves (IC) against kinases or proteases, using fluorescence-based substrates (e.g., ATPase-Glo™ assay).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells).

- Target engagement : Competitive binding assays (e.g., SPR or ITC) to quantify values for receptor interactions .

Advanced Research Questions

Q. How can computational methods predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Glide identifies binding poses in active sites (e.g., hydrophobic pockets accommodating the benzothiophene core).

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes (RMSD <2 Å over 100 ns trajectories).

- Pharmacophore modeling : Highlights essential features (e.g., chloro group for halogen bonding, sulfone for polar interactions) .

Q. How to resolve contradictions in reported physicochemical or biological data?

- Reproducibility checks : Validate purity (>95% by HPLC) and crystallinity (PXRD) to rule out batch variability.

- Orthogonal assays : Compare enzyme inhibition (e.g., radiometric vs. fluorometric assays) to confirm activity.

- Solubility optimization : Use co-solvents (DMSO/PEG) or nanoformulations to address discrepancies in IC values across studies .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Prodrug modification : Introduce ester groups at the carboxamide to enhance oral bioavailability.

- Deuterium labeling : Replace labile hydrogens (e.g., benzyl positions) to slow CYP450-mediated degradation.

- Structure-activity relationship (SAR) : Systematic substitution of the chloro group (e.g., F, Br) to balance potency and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.